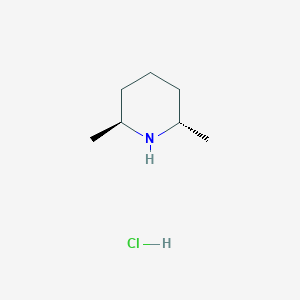

(2S,6S)-2,6-dimethylpiperidine hydrochloride

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Proton Magnetic Resonance Studies

(2S,6S)-2,6-dimethylpiperidine hydrochloride has been utilized in proton magnetic resonance (PMR) studies. Research has focused on the purification of cis- and trans-2,6-Dimethylpiperidine and their analysis through PMR spectroscopy, demonstrating the usefulness of this compound in studying stereochemical configurations (Booth, Little, & Feeney, 1968).

Ganglionic Blocking Action

This compound has been explored for its ganglionic blocking properties. Studies show that 2,6-dimethylpiperidine and related derivatives possess significant ganglionic blocking actions, contributing to a better understanding of these compounds in neural transmission (Vidal-Beretervide, Monti, Ruggia, & Trinidad, 1966).

Asymmetric Synthesis Research

Research into the asymmetric synthesis of trans-2,6-dimethylpiperidines from various lactams highlights the role of this compound in synthetic chemistry, particularly in the creation of specific stereochemical configurations (Fréville et al., 1997).

Binding Protein Identification

In the field of bioorganic chemistry, this compound has been used to identify binding proteins for certain compounds. This research is crucial for understanding molecular interactions and drug design (Chang et al., 2011).

Catalytic Activity in Organic Chemistry

The compound plays a role in enhancing catalytic activity in organic syntheses. It has been used in research involving chiral amino alcohol ligands, demonstrating its utility in stereoselective catalysis (Vidal‐Ferran et al., 1998).

Photochemical Studies

This compound has been involved in photochemical research, particularly in the study of the dimerization of certain organic compounds, which is pivotal in understanding the photochemical behavior of organic molecules (Taylor & Kan, 1963).

Reactivity and Thermochemistry

This compound has been a subject in studies concerning its reactivity and thermochemical properties. Such research contributes to a deeper understanding of the chemical properties and stability of methylpiperidines (Ribeiro da Silva et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of (2S,6S)-2,6-dimethylpiperidine hydrochloride, also known as (2S,6S)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . This receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2S,6S)-HNK acts by inhibiting the intracellular concentrations of D-serine , an endogenous NMDA receptor co-agonist . It does this with an IC50 value of 0.18 nM .

Biochemical Pathways

The compound affects the serotonergic system . It also induces significant changes in metabolic pathways involved in fundamental mitochondrial functions that are critically impaired in clinical conditions such as depression and anxiety .

Pharmacokinetics

It is known that the compound is a metabolite of ketamine .

Result of Action

The compound exerts antidepressant effects . It has been shown to have a greater potency and longer-lasting antidepressant-like effects than its enantiomer .

Action Environment

The action of (2S,6S)-HNK can be influenced by environmental factors. For instance, it has been suggested that the brain-gut-microbiota axis and brain-spleen axis may play a role in stress-related psychiatric disorders and in the antidepressant-like action of the compound .

Propiedades

IUPAC Name |

(2S,6S)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

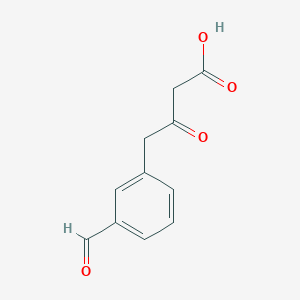

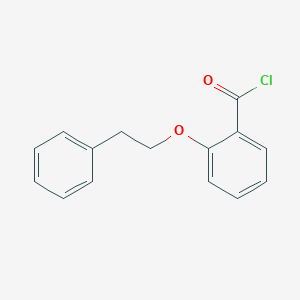

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B1412870.png)

![Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1412888.png)